Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)-
Description
3,6-Dichloro-4-(1,1-dimethylpropyl)-pyridazine is a substituted pyridazine derivative characterized by a dichlorinated pyridazine core and a bulky 1,1-dimethylpropyl group at the 4-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal and agrochemical applications due to their electron-deficient nature and reactivity . The 3,6-dichloro substitution enhances electrophilicity, facilitating nucleophilic displacement reactions, while the 4-position substituent modulates steric and electronic properties, influencing biological activity and physicochemical characteristics .
Properties
CAS No. |
115885-67-1 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
3,6-dichloro-4-(2-methylbutan-2-yl)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-9(2,3)6-5-7(10)12-13-8(6)11/h5H,4H2,1-3H3 |
InChI Key |
MSMPBVJTMBQVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6-dichloropyridazine derivatives generally involves:
- Starting from 3,6-dihydroxy pyridazine or related pyridazine precursors.
- Chlorination of the hydroxy groups to chloro substituents using phosphorus oxychloride or phosphorus pentachloride.
- Introduction of the 1,1-dimethylpropyl substituent at the 4-position via alkylation or substitution reactions.
The key challenge is to achieve selective chlorination at positions 3 and 6 while maintaining the integrity of the 4-substituent.
Chlorination of 3,6-Dihydroxy Pyridazine to 3,6-Dichloropyridazine
A patented method (CN104447569A) describes an efficient synthesis of 3,6-dichloropyridazine which is a crucial intermediate for further functionalization to the target compound. The process involves:
- Reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride in various solvents such as chloroform, ethanol, ethyl acetate, dimethylformamide (DMF), primary alcohols, or water.
- Reaction temperatures range from 0°C to 80°C.
- Reaction times vary from 1 to 10 hours.
- Purification is achieved by evaporation, recrystallization, and silica gel column chromatography.
This method offers advantages such as mild reaction conditions, high purity (up to 99.22%), and good yields (up to 87.1%) (see Table 1).
Table 1: Summary of Chlorination Reaction Conditions and Outcomes
| Embodiment | 3,6-Dihydroxy Pyridazine (g, mmol) | Phosphorus Oxychloride (g, mmol) | Solvent (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4.48 (40) | 9.20 (60) | Chloroform 20 | 50 | 4 | 72.35 | 99.03 | 68.1–68.7 |
| 2 | 4.48 (40) | 9.20 (60) | DMF 20 | 50 | 4 | 68.41 | 98.57 | 68.1–68.7 |
| 3 | 11.20 (100) | 46.00 (300) | Chloroform 150 | 65 | 3.5 | 86.00 | - | - |
| 4 | 11.20 (100) | 46.00 (300) | Chloroform 150 | 50 | 4 | 87.10 | - | - |
| 5 | 11.20 (100) | 46.00 (300) | Benzene/Toluene 150 | 65 | 3.5 | 86.70 | - | - |
| 6 | 4.48 (40) | 4.90 (60) | Ethanol 14 | 0 | 10 | 71.67 | 99.22 | 68.1–68.7 |
| 7 | 4.48 (40) | 61.33 (60) | Ethyl acetate 66 | 80 | 1 | 75.41 | 98.59 | 68.1–68.7 |
| 8 | 4.48 (40) | 61.33 (60) | Methanol/Water 66 | 80 | 1 | 88.65 | 98.13 | 68.1–68.7 |
Note: Yield and purity determined by gas chromatography (GC) and melting points consistent with literature values.
Research Outcomes and Analytical Data
The compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Typical chemical shifts for pyridazine protons and substituted alkyl groups.
- Gas Chromatography (GC): Purity above 98% in reported syntheses.
- Melting point determination consistent with literature (approximately 68°C for the dichloropyridazine intermediate).
- Mass spectrometry and elemental analysis for molecular weight confirmation.
Summary of Preparation Methodology
| Step | Starting Material | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 3,6-Dihydroxy pyridazine | Phosphorus oxychloride, solvent (various), 0–80°C, 1–10 h | 3,6-Dichloropyridazine intermediate | High yield (up to 87%), high purity |
| 2 | 3,6-Dichloropyridazine | 1,1-Dimethylpropyl halide, base/catalyst | Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- | Alkylation step, requires optimization |
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The 4-position substituent significantly impacts reactivity, solubility, and bioactivity. Key analogs include:
Key Observations :
Comparison of Reactivity :
- 3,6-Dichloro-4-(pyridin-4-yl)pyridazine : The electron-withdrawing pyridinyl group enhances electrophilicity at C3 and C6, enabling efficient Suzuki couplings .
- 3,6-Dichloro-4-(1,1-dimethylpropyl)-pyridazine : Steric bulk at C4 may slow down nucleophilic displacements but stabilize intermediates in multi-step syntheses .
Physicochemical Properties
Note: The bulky 1,1-dimethylpropyl group likely increases melting point and thermal stability compared to linear alkyl substituents.
Biological Activity
Pyridazine derivatives, including Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of pyridazines that exhibit various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this specific pyridazine derivative, supported by data tables and research findings.
Overview of Pyridazine Compounds
Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. Its derivatives have been synthesized and evaluated for numerous biological activities. Notably, pyridazines have shown promise as potential therapeutic agents against cancer and infectious diseases.
Pharmacological Activities
The biological activity of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- can be summarized as follows:
- Anticancer Activity : Recent studies have demonstrated that certain pyridazine derivatives exhibit significant anticancer properties by inducing apoptosis and altering cell cycle progression in various cancer cell lines. For instance, a series of 3,6-disubstituted pyridazines were evaluated against breast cancer cell lines (T-47D and MDA-MB-231) and showed promising results in inhibiting cell proliferation with IC50 values ranging from 20.1 nM to 151 nM for specific derivatives .
- Antimicrobial Activity : Pyridazine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The dual-functionality of some pyridazinone-based compounds has been highlighted, showcasing both antimicrobial and anticancer activities .
- Anti-inflammatory Effects : Certain pyridazine derivatives have also exhibited anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.
Case Studies
- Anticancer Efficacy : A study focused on a new series of 3,6-disubstituted pyridazines reported their ability to induce apoptosis in breast cancer cells. The compounds were found to significantly increase the population of cells in the G2/M phase and the sub-G1 phase after treatment, indicating their potential as effective anticancer agents .
- Molecular Docking Studies : In silico studies suggested that some pyridazines target cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. The binding interactions were explored to understand the mechanism behind their anticancer activity .
Data Table
Q & A
Q. What are the established synthetic routes for 3,6-dichloro-4-(1,1-dimethylpropyl)pyridazine, and how can researchers ensure reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 3,6-dichloropyridazine derivatives) improves reaction efficiency by reducing time and energy . Functionalization at the 4-position can be achieved using tert-pentyl (1,1-dimethylpropyl) groups via palladium-catalyzed cross-coupling or Grignard reactions. Key steps include:
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare H and C spectra with literature data (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for pyridazine rings) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: ~191 g/mol) via high-resolution MS (HRMS) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
- Elemental Analysis : Verify C, H, N, Cl percentages against theoretical values .
Q. What are the key solubility and stability properties relevant to experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Stability considerations:
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
- Hygroscopicity : Use desiccants during storage to avoid hydrolysis of chloro substituents .
Advanced Research Questions
Q. How can researchers optimize selective functionalization at the 3- and 6-positions of the pyridazine ring?
- Methodological Answer : Selective mono- or bis-functionalization requires controlled reaction conditions:
- Temperature Control : Lower temperatures (0–25°C) favor mono-substitution; higher temperatures (80–100°C) drive bis-substitution .
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with varying ligands (e.g., XPhos, SPhos) to improve yield and selectivity .
- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Q. What strategies resolve contradictions in reported reaction yields or pathways for derivatives of this compound?
- Methodological Answer : Address discrepancies through:
- Reaction Replication : Systematically vary parameters (solvent polarity, stoichiometry) to identify critical variables.
- Byproduct Analysis : Use LC-MS to detect minor intermediates (e.g., hydrolyzed or dimerized products) .
- Cross-Study Comparisons : Compile data from multiple sources (e.g., PubChem, synthetic journals) to identify trends in substituent effects .
Q. How can researchers evaluate the steric and electronic effects of the tert-pentyl substituent on reactivity?
- Methodological Answer : Employ both experimental and theoretical approaches:
- Steric Effects : Compare reaction rates with analogs (e.g., 4-isopropyl vs. 4-cyclobutyl substituents) using kinetic studies .
- Electronic Effects : Measure Hammett constants (σ) for substituents via UV-Vis spectroscopy of nitro-derivatives .
- X-ray Crystallography : Resolve 3D structures to quantify bond angles and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
